Class-Level Anti-Leukemic Activity: Quinoline-Pyrazine Carboxamides vs. Untreated Controls
In a 2024 study, quinoline-pyrazine carboxamide derivatives synthesized via Ugi reaction were screened against leukemia cell lines. Two derivatives bearing 3,4,5-trimethoxy and chloro substituents exhibited comparable potency, reducing cell viability in leukemia models while showing only medium efficacy in breast and melanoma cancer lines [1]. Although the specific 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide was not among the 10 derivatives tested, the study establishes a baseline for the scaffold's anti-leukemic potential. This compound shares the core pharmacophore and may exhibit similar or differentiated activity pending direct testing.
| Evidence Dimension | In vitro anti-cancer activity |
|---|---|
| Target Compound Data | Not directly tested; core scaffold active |
| Comparator Or Baseline | Two Ugi adducts (3,4,5-trimethoxy and chloro derivatives) showed comparable potency in leukemia cell lines [1] |
| Quantified Difference | Qualitative class effect; individual compound potency unquantified |
| Conditions | Leukemia, breast, and melanoma cell lines (ChemistrySelect 2024) |
Why This Matters
The scaffold's leukemia-selective activity provides a rationale for prioritizing this specific carboxamide in anti-leukemic screening cascades.
- [1] Piludiya, R. et al. Design and Synthesis of Quinoline‐Pyrazine Based Carboxamides: Leukemic Cancer Active Ugi Adducts. ChemistrySelect 2024, 9, e202304216. View Source
